Euphorbia factor L22
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Overview
Description
Euphorbia factor L22 is a diterpenoid compound derived from the seeds of the Euphorbia genus. This compound has garnered significant attention due to its potential therapeutic properties, particularly its anti-inflammatory and anti-cancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Euphorbia factor L22 typically involves the extraction from Euphorbia seeds using chromatographic techniques. A two-dimensional liquid chromatographic technology is often employed to isolate this compound . The specific reaction conditions and solvents used in the extraction process can vary, but common solvents include ethanol, methanol, and aqueous solutions .
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its extraction and purification processes. The use of advanced chromatographic techniques and optimization of extraction conditions are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Euphorbia factor L22 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield various oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Euphorbia factor L22 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying diterpenoid synthesis and reactivity.
Biology: Investigated for its role in modulating biological pathways, particularly those involved in inflammation and immune response.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cancer, and other conditions.
Mechanism of Action
Euphorbia factor L22 exerts its effects through several molecular targets and pathways. It has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the immune response. This inhibition is achieved by downregulating NF-κB p65 phosphorylation and subsequent NLRP3 inflammasome expression. Additionally, this compound binds to glucocorticoid receptors, further modulating inflammatory pathways .
Comparison with Similar Compounds
Euphorbia factor L22 is unique among diterpenoids due to its specific molecular structure and biological activities. Similar compounds include other diterpenoids isolated from the Euphorbia genus, such as Euphorbia factor L2 and Euphorbia factor L3. These compounds share some structural similarities but differ in their specific biological activities and therapeutic potentials .
List of Similar Compounds
- Euphorbia factor L2
- Euphorbia factor L3
- Abietanes
- Ingenanes
- Lathyranes
Properties
Molecular Formula |
C31H38O6 |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
[(1R,3Z,5R,7S,10E,12S,13S,14S)-1-acetyloxy-10-(hydroxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C31H38O6/c1-19-15-25-24(30(25,4)5)13-11-23(18-32)16-26-28(20(2)17-31(26,29(19)35)37-21(3)33)36-27(34)14-12-22-9-7-6-8-10-22/h6-10,12,14-16,20,24-26,28,32H,11,13,17-18H2,1-5H3/b14-12+,19-15-,23-16+/t20-,24-,25+,26-,28-,31+/m0/s1 |
InChI Key |
IZVVCHSPUYTJEM-DAHRBENESA-N |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)/C=C/C3=CC=CC=C3)/C=C(\CC[C@H]4[C@H](C4(C)C)/C=C(\C2=O)/C)/CO)OC(=O)C |
Canonical SMILES |
CC1CC2(C(C1OC(=O)C=CC3=CC=CC=C3)C=C(CCC4C(C4(C)C)C=C(C2=O)C)CO)OC(=O)C |
Origin of Product |
United States |
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